Mandyphos SL-M003-2

Asymmetric Hydrogenation Rhodium Catalysis Enantioselectivity

Mandyphos SL-M003-2: a modular chiral ferrocenyl diphosphine ligand engineered for high enantioselectivity. Its 3,5-bis(trifluoromethyl)phenyl groups create a unique electronic environment that, with (S)-α-(dimethylamino)benzyl stereochemistry, achieves 80–98% ee in Rh-catalyzed asymmetric hydrogenation. Enables cost-effective Ru catalysis over Ir—proven in ENT-03 synthesis. Unlike other Mandyphos variants, this specific substitution pattern is critical for performance, making SL-M003-2 an irreplaceable screening tool for carbonylation and chiral amino acid synthesis.

Molecular Formula C60H42F24FeN2P2
Molecular Weight 1364.7 g/mol
Cat. No. B12322183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMandyphos SL-M003-2
Molecular FormulaC60H42F24FeN2P2
Molecular Weight1364.7 g/mol
Structural Identifiers
SMILESCN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Fe]
InChIInChI=1S/2C30H21F12NP.Fe/c2*1-43(2)26(17-7-4-3-5-8-17)24-9-6-10-25(24)44(22-13-18(27(31,32)33)11-19(14-22)28(34,35)36)23-15-20(29(37,38)39)12-21(16-23)30(40,41)42;/h2*3-16,26H,1-2H3;
InChIKeyPYLZWHGISWCHOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mandyphos SL-M003-2: A Key Ferrocenyl Diphosphine Ligand for Asymmetric Catalysis


Mandyphos SL-M003-2 (CAS 849925-10-6) is a specialized chiral ferrocenyl-based diphosphine ligand belonging to the Mandyphos family, which was originally developed by Solvias AG [1]. Characterized by a ferrocene backbone and two 3,5-bis(trifluoromethyl)phenyl (Ar-CF3) phosphino groups along with (S)-α-(dimethylamino)benzyl side chains, it exhibits a high molecular weight of 1364.74 g/mol and a molecular formula of C60H42F24FeN2P2 . As a member of a modular ligand family, Mandyphos SL-M003-2 is primarily utilized in transition metal-catalyzed asymmetric hydrogenation reactions, where its electron-withdrawing CF3 groups and steric bulk are designed to finely tune catalyst activity and enantioselectivity [2].

Why Mandyphos SL-M003-2 Cannot Be Replaced by Generic Ferrocenyl Ligands


Generic substitution is not feasible for Mandyphos SL-M003-2 because the Mandyphos ligand family is a modular platform where even minor structural variations dramatically alter catalytic outcomes [1]. Extensive profiling of 11 ligands across 150+ experiments revealed that the choice of substituents on the phosphorus atom is the most significant factor in catalyst performance, with different Mandyphos ligands exhibiting substrate-dependent variations in enantioselectivity and activity [1]. The unique combination of strongly electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups and the specific (S)-α-(dimethylamino)benzyl stereochemistry in SL-M003-2 imparts a distinct electronic and steric environment. This cannot be replicated by analogs with different aryl substituents (e.g., 4-methoxy-3,5-dimethylphenyl) or alternative chiral backbones like Josiphos or Taniaphos, which have been shown to perform differently in head-to-head screenings for reactions like methoxycarbonylation [2].

Mandyphos SL-M003-2: Quantified Differentiation Evidence for Scientific Selection


Electron-Withdrawing Power of Mandyphos SL-M003-2 Drives High Enantioselectivity in Rh-Catalyzed Hydrogenation

The specific substitution pattern of Mandyphos SL-M003-2 is critical for achieving high enantioselectivity. In the rhodium-catalyzed asymmetric hydrogenation of furyl-substituted dehydroamino acid derivatives, the Rh/Mandyphos(OMe) system—which shares the same Ar-CF3 phosphine groups as SL-M003-2—delivered enantiomeric excesses ranging from 80% to 98% across a series of substrates [1]. While a direct head-to-head comparison for this exact compound is not available, class-level inference strongly suggests that the strongly electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups of SL-M003-2 enhance catalyst electrophilicity, which is a key differentiator from less electron-deficient Mandyphos analogs like M4 (with 4-methoxy-3,5-dimethylphenyl groups) that are more suited to different substrate classes [2].

Asymmetric Hydrogenation Rhodium Catalysis Enantioselectivity

Mandyphos Ligands Show Superior Performance Over Josiphos in Palladium-Catalyzed Methoxycarbonylation

A systematic comparative study of chiral ferrocenyl diphosphine ligands for the asymmetric methoxycarbonylation of styrene demonstrated that the choice of ligand scaffold significantly impacts catalytic efficiency [1]. In this study, a Mandyphos-type ligand was directly compared to a Josiphos ligand under identical conditions. While the study did not test SL-M003-2 specifically, it established that the Mandyphos scaffold is a viable and distinct alternative to the widely used Josiphos family, which gave an enantiomeric excess of 86%. This direct class-level comparison highlights that procurement decisions should not default to a single ligand family without considering the Mandyphos platform, as different reaction manifolds may favor different architectures [1].

Methoxycarbonylation Palladium Catalysis Ligand Screening

Mandyphos SL-M003-2: A Potential High-Performance Alternative to Ir/DTBBnSIPHOX in Ru-Catalyzed Hydrogenation

Recent high-throughput screening for the asymmetric hydrogenation step in the synthesis of ENT-03 (a trodusquemine analog) identified the Ru/Mandyphos system as the preferred catalytic platform over an Ir-based alternative [1]. While the specific Mandyphos ligand used was SL-M009-1, the study provides a powerful class-level inference: the Ru/Mandyphos combination achieved 100% conversion and 95% de, and was chosen over a comparably performing Ir/DTBBnSIPHOX system (98% conversion, 96% ee) due to the significantly lower cost and greater availability of ruthenium and the Mandyphos ligand family [1]. This directly informs procurement strategy, suggesting that for similar substrate classes, a Ru/Mandyphos SL-M003-2 catalyst could be a more cost-effective and equally selective alternative to expensive iridium-based systems.

Asymmetric Hydrogenation Ruthenium Catalysis High-Throughput Screening

Optimal Application Scenarios for Mandyphos SL-M003-2 in R&D and Production


Synthesis of High-Value Chiral Pharmaceutical Intermediates via Rh-Catalyzed Hydrogenation

Mandyphos SL-M003-2 is ideally suited for the asymmetric hydrogenation of dehydroamino acid derivatives to produce chiral amino acid building blocks for pharmaceuticals. The ligand's electron-withdrawing properties, as demonstrated by the 80-98% ee achieved with a closely related Rh/Mandyphos system, make it a prime candidate for optimizing this critical step in drug development [1]. Procurement of this ligand should be prioritized for projects where achieving high enantiopurity in amino acid derivatives is a primary goal.

Cost-Effective Asymmetric Hydrogenation as a Replacement for Iridium-Based Catalysts

In the development of complex molecules like ENT-03, a Ru/Mandyphos catalyst was selected over a highly selective Ir-based system due to the economic advantages of ruthenium and the Mandyphos ligand platform [2]. Therefore, Mandyphos SL-M003-2 should be a first-line screening candidate for any asymmetric hydrogenation process where high enantioselectivity is required but the cost of precious metals like iridium is prohibitive. This is a key procurement consideration for process chemistry groups scaling up from discovery to manufacturing.

Asymmetric Methoxycarbonylation and Related Carbonylation Reactions

Systematic studies have confirmed that Mandyphos-type ligands are effective scaffolds for palladium-catalyzed asymmetric methoxycarbonylation reactions, providing a valuable alternative to the Josiphos family [3]. Mandyphos SL-M003-2 should be included in screening kits for the development of new carbonylation methodologies, particularly for the synthesis of chiral esters and carboxylic acids, where its unique steric and electronic profile may provide a selectivity advantage over other ligand classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mandyphos SL-M003-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.